2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, a piperidinyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated propanamide under basic conditions to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Amidation Reaction: : The phenoxy intermediate is then reacted with 1-methyl-4-piperidine to form the final product. This step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific context of its use, such as its role in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-16(11-13(12)2)21-14(3)17(20)18-15-7-9-19(4)10-8-15/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYIUJKLBFZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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